Cas no 13332-12-2 (Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy-)

Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy- structure
13332-12-2 structure
Product Name:Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy-
CAS No:13332-12-2
MF:C7H4BrF3O
MW:241.005271911621
CID:1232824
PubChem ID:12583942
Update Time:2025-04-23

Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy-
    • SCHEMBL6070092
    • 13332-12-2
    • 4-Bromo-2,3,5-trifluoroanisole
    • Inchi: 1S/C7H4BrF3O/c1-12-4-2-3(9)5(8)7(11)6(4)10/h2H,1H3
    • InChI Key: HAGUBWKCSLNISG-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C=1F)F)OC)F

Computed Properties

  • Exact Mass: 239.93976g/mol
  • Monoisotopic Mass: 239.93976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 9.2Ų

Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013023729-250mg
4-Bromo-2,3,5-trifluoroanisole
13332-12-2 97%
250mg
470.40 USD 2021-06-24
Alichem
A013023729-500mg
4-Bromo-2,3,5-trifluoroanisole
13332-12-2 97%
500mg
855.75 USD 2021-06-24
Alichem
A013023729-1g
4-Bromo-2,3,5-trifluoroanisole
13332-12-2 97%
1g
1,445.30 USD 2021-06-24

Additional information on Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy-

Benzene, 2-Bromo-1,3,4-Trifluoro-5-Methoxy: A Comprehensive Overview

Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy, also known by its CAS registry number CAS No. 13332-12-2, is a highly specialized organic compound with a complex structure. This compound belongs to the family of brominated aromatic compounds and has garnered significant attention in various fields due to its unique chemical properties and potential applications. The molecule consists of a benzene ring substituted with a bromine atom at position 2, three fluorine atoms at positions 1, 3, and 4, and a methoxy group at position 5. This substitution pattern imparts distinctive electronic and steric effects, making it a valuable compound in both academic research and industrial applications.

The synthesis of Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various strategies, including nucleophilic aromatic substitution and electrophilic fluorination techniques, to optimize the synthesis process. The use of transition metal catalysts has been particularly effective in improving reaction yields and selectivity.

One of the most notable applications of Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy is in the field of pharmaceutical chemistry. Its unique structure makes it an ideal candidate for drug design and development. The compound serves as a building block for constructing bioactive molecules with potential therapeutic effects. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antitumor activities. These findings have sparked interest in further exploring its pharmacological properties.

In addition to its role in drug discovery, Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy has found applications in materials science. Its ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Recent research has highlighted its potential as a precursor for developing advanced materials with tailored properties for gas storage and catalysis.

The electronic properties of Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy have also been extensively studied using computational chemistry techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the presence of multiple electronegative substituents significantly alters the electron distribution on the benzene ring, enhancing its reactivity towards certain chemical transformations.

From an environmental perspective, understanding the fate and behavior of Benzene derivatives like this compound is crucial for assessing their potential impact on ecosystems. Recent studies have focused on evaluating their biodegradation pathways under various environmental conditions. These investigations aim to develop strategies for mitigating any adverse effects associated with their use.

In conclusion, Benzene, 2-bromo-1,3,4-trifluoro-5-methoxy (CAS No. 13332-12-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions in organic synthesis

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